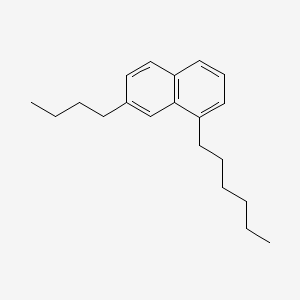
3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile: is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.3 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives, which undergo various chemical transformations such as alkylation, nitrile formation, and ethoxylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques like recrystallization or chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
科学研究应用
Chemistry: In chemistry, 3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and other materials. Its chemical properties make it suitable for various applications in manufacturing processes.
作用机制
The mechanism of action of 3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, if the compound exhibits anticancer activity, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.
相似化合物的比较
- 3-(3-Ethoxy-6-methylisoquinolin-7-yl)propanenitrile
- 3-(3-Methoxy-7-methylisoquinolin-6-yl)propanenitrile
- 3-(3-Ethoxy-7-ethylisoquinolin-6-yl)propanenitrile
Comparison: Compared to similar compounds, 3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile may exhibit unique properties due to the specific positioning of the ethoxy and methyl groups. These structural differences can influence its reactivity, biological activity, and overall chemical behavior. For instance, the presence of an ethoxy group at the 3-position may enhance its solubility or alter its interaction with biological targets.
属性
CAS 编号 |
55329-75-4 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC 名称 |
3-(3-ethoxy-7-methylisoquinolin-6-yl)propanenitrile |
InChI |
InChI=1S/C15H16N2O/c1-3-18-15-9-13-8-12(5-4-6-16)11(2)7-14(13)10-17-15/h7-10H,3-5H2,1-2H3 |
InChI 键 |
LCWUYDIBNSCHKS-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC=C2C=C(C(=CC2=C1)CCC#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid](/img/structure/B13940664.png)


![{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid](/img/structure/B13940672.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)






